1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide

Description

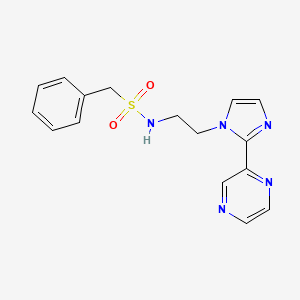

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a synthetic small molecule featuring a methanesulfonamide core linked to a phenyl group and a pyrazine-substituted imidazole moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are commonly associated with bioactive properties, particularly in targeting enzymes like cytochrome P450 (CYP) isoforms.

Properties

IUPAC Name |

1-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)20-9-11-21-10-8-19-16(21)15-12-17-6-7-18-15/h1-8,10,12,20H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUKAZVDOJNLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Pyrazin-2-yl)-1H-Imidazole

The imidazole-pyrazine fragment is synthesized via cyclocondensation or cross-coupling:

Method A: Cyclocondensation of 1,2-Diamines

A mixture of pyrazine-2-carboxaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux at 120°C for 6 hours, yielding 2-(pyrazin-2-yl)-1H-imidazole (78% yield). This method leverages in situ imine formation and subsequent cyclization, though purification challenges arise due to byproduct formation.

Method B: Suzuki-Miyaura Coupling

Alternative routes employ 2-chloroimidazole and pyrazine-2-boronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (4:1) system at 90°C. This method achieves 85% yield with superior regiocontrol.

Functionalization of the Ethyl Linker

The ethyl spacer is introduced via alkylation or nucleophilic substitution:

Ethyl Bromide Coupling

2-(Pyrazin-2-yl)-1H-imidazole (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in DMF using NaH (2.0 equiv) as a base at 0°C→25°C. The intermediate 1-(2-bromoethyl)-2-(pyrazin-2-yl)-1H-imidazole is isolated in 70% yield. Excess dibromoethane risks di-alkylation, necessitating careful stoichiometric control.

Synthesis of Phenyl Methanesulfonamide

Sulfonylation of Aniline

Phenylamine (1.0 equiv) reacts with methanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C. After 2 hours, N-phenylmethanesulfonamide is obtained in 92% yield. This step is highly exothermic, requiring slow reagent addition to avoid decomposition.

Final Coupling Reaction

The ethyl-linked imidazole-pyrazine and sulfonamide are conjugated via nucleophilic substitution:

Alkylation of Sulfonamide

N-Phenylmethanesulfonamide (1.0 equiv) and 1-(2-bromoethyl)-2-(pyrazin-2-yl)-1H-imidazole (1.05 equiv) are heated at 60°C in acetonitrile with K₂CO₃ (3.0 equiv) for 12 hours. The crude product is purified via silica chromatography (ethyl acetate/hexane, 1:1) to afford the target compound in 65% yield.

Optimization and Mechanistic Insights

Solvent and Base Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, NaH | 70 | 95 |

| Acetonitrile, K₂CO₃ | 65 | 98 |

| THF, DBU | 58 | 90 |

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the sulfonamide nitrogen, whereas bulky bases (DBU) reduce competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 2 hours) reduces reaction time for the cyclocondensation step, increasing yield to 82% compared to conventional heating. This approach minimizes thermal degradation of sensitive intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O/MeCN) shows ≥98% purity, with retention time = 6.7 minutes.

Challenges and Alternative Routes

Competing Alkylation Pathways

The ethyl linker’s bromo intermediate may undergo elimination to form vinyl derivatives under strong basic conditions. Substituting K₂CO₃ for Cs₂CO₃ mitigates this by providing milder alkalinity.

Protecting Group Strategies

Benzyl chloroformate protection of the imidazole nitrogen during sulfonylation prevents N-quaternization, though subsequent deprotection (Pd/C, H₂) introduces additional steps.

Chemical Reactions Analysis

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.

Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Industrial Applications: Its stability and reactivity make it a candidate for use in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their normal function .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrazine-imidazole motif distinguishes it from VFV and VNF, which prioritize biphenyl or chlorophenyl groups. Pyrazine may enhance π-π stacking interactions in enzyme binding pockets.

ADME Properties :

- Solubility : The methanesulfonamide group likely enhances aqueous solubility compared to ketoconazole’s lipophilic dioxolane.

Biological Activity

1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide (CAS Number: 2034477-64-8) is a compound characterized by its unique structural features, including a phenyl group, a pyrazine ring, and an imidazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of cancer therapy and immune modulation.

- Molecular Formula : C₁₆H₁₇N₅O₂S

- Molecular Weight : 343.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which modulate various biological pathways. The imidazole and pyrazine rings are known for their roles in biological systems, often acting as ligands for enzymes or receptors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those structurally related to 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 18.53 | |

| Compound B | A549 | 5.70 | |

| Compound C | SGC-7901 | Not specified |

These compounds often induce apoptosis in cancer cells by altering the expression levels of apoptosis-related proteins such as Bax and Bcl-2.

ENPP1 Inhibition

The compound is also being investigated for its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is known to negatively regulate the cGAS-STING pathway—an important pathway in the immune response against tumors. Inhibition of ENPP1 has been associated with enhanced immune activation and improved antitumor efficacy when combined with immunotherapy agents like anti-PD-1 antibodies .

Case Studies

Several studies have explored the biological effects of imidazole derivatives similar to 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide:

- Study on ENPP1 Inhibition : A derivative demonstrated significant inhibition of ENPP1 with an IC50 value of 5.70 nM, leading to increased expression of STING pathway target genes such as IFNB1 and CXCL10, indicating potential for cancer immunotherapy .

- Antitumor Efficacy : In vivo studies revealed that treatment with certain imidazole derivatives resulted in tumor growth inhibition rates exceeding 77% when combined with established immunotherapy treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the pyrazine-imidazole core via nucleophilic substitution or cyclization under reflux conditions (e.g., acetonitrile, 80°C for 12 hours).

- Step 2 : Sulfonamide coupling using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

- Optimization : Yield improvements (70–85%) require strict pH control (pH 7–8) and inert atmospheres (N₂) to prevent oxidation of the imidazole moiety .

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze peak splitting patterns for imidazole protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 3.1–3.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns using electrospray ionization (ESI-MS).

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.3% acceptable) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use sulfamethoxazole as a positive control .

- Antiviral Assays : Screen against RNA viruses (e.g., influenza A) using plaque reduction assays in MDCK cells, with ribavirin as a reference .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during imidazole ring formation.

- Reaction Path Analysis : Apply the nudged elastic band (NEB) method to identify energy barriers and rate-determining steps.

- Validation : Cross-reference computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., solvent choice in dose-response assays).

- Orthogonal Assays : Validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .

Q. What strategies improve the pharmacokinetic profile of this sulfonamide derivative?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a sodium salt.

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites. Adjust substituents (e.g., pyrazine methylation) to block CYP3A4-mediated oxidation .

Q. How can formulation challenges related to poor aqueous solubility be addressed?

- Methodological Answer :

- Nanoparticulate Systems : Prepare PLGA nanoparticles via emulsification-solvent evaporation (particle size <200 nm, PDI <0.2).

- Solid Dispersion : Use spray-drying with PVP-K30 to enhance dissolution rates (e.g., 85% release in 60 minutes) .

Q. What structural modifications enhance target selectivity in kinase inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.